N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide
CAS No.: 53567-06-9
Cat. No.: VC7814235
Molecular Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53567-06-9 |
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Molecular Formula | C4H5N3OS |
Molecular Weight | 143.17 g/mol |
IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide |
Standard InChI | InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8) |
Standard InChI Key | XTYLMJATWQDPDQ-UHFFFAOYSA-N |
SMILES | CC1=NN=C(S1)NC=O |
Canonical SMILES | CC1=NN=C(S1)NC=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide, reflecting its core heterocyclic structure. The 1,3,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom arranged in a five-membered aromatic system. Key substituents include:
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A methyl group (-CH) at the 5-position of the thiadiazole ring.
The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Fundamental Molecular Descriptors
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 143.17 g/mol | |
IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide | |
SMILES | CC1=NN=C(S1)NC=O | |
InChIKey | XTYLMJATWQDPDQ-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide is detailed in the literature, analogous thiadiazole derivatives are typically prepared via:
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Cyclocondensation Reactions: Starting from thiosemicarbazides or hydrazine derivatives with carbonyl-containing reagents.
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Amidation Strategies: Coupling preformed thiadiazole amines with formylating agents such as formic acid or its derivatives .
For example, the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-propionamide involved reacting 5-amino-1,3,4-thiadiazole-2-thiol with propionic acid derivatives under carbodiimide-mediated coupling conditions . Adapting this method, formamide substitution could be achieved using formic acid or activated formyl equivalents.
Spectroscopic Characterization
Critical spectroscopic data for structurally related compounds provide insights into expected features:
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IR Spectroscopy: Anticipated peaks include N-H stretching (~3265 cm), C=O stretching (~1645 cm), and aromatic C-N vibrations (~1537 cm) .
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NMR Spectroscopy:
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar formamide group and hydrophobic thiadiazole ring. Preliminary data suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water .
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Stability: Thiadiazoles generally exhibit thermal stability up to 200°C, though hydrolysis of the formamide group may occur under strongly acidic or basic conditions .
Crystallographic Insights
X-ray diffraction studies of analogous compounds (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) reveal layered structures stabilized by intermolecular hydrogen bonds between NH groups and sulfur/nitrogen atoms . Similar packing arrangements are anticipated for N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide.
Compound | Cell Line (IC, μg/mL) | Selectivity Index | Source |
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N-(5-Methyl-thiadiazol-2-yl)-propionamide | HepG2: 9.4, MCF-7: 97.6 | 2.1–10.4 | |
Doxorubicin (Reference) | HepG2: 0.12 | N/A |
Anti-Inflammatory and Cardioprotective Effects
Thiadiazole derivatives exhibit dual cardioprotective and anti-inflammatory activities, potentially mitigating side effects of conventional chemotherapeutics like doxorubicin . These properties position N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide as a candidate for multifunctional drug development.
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold serves as a versatile platform for designing:
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Antimicrobial Agents: Thiadiazoles disrupt bacterial folate synthesis.
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Antidiabetic Drugs: Modulation of PPAR-γ and α-glucosidase activity.
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Anticancer Therapies: Combination therapies to reduce cardiotoxicity .
Material Science
Thiadiazole derivatives find use in:
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